molecular formula C18H16N6O2 B2660797 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034226-48-5

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B2660797
CAS No.: 2034226-48-5
M. Wt: 348.366
InChI Key: DVWGDOQDALAZRY-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 5. The 4-oxo-triazin moiety is notable for its electron-deficient nature, which may enhance interactions with biological targets such as enzymes or receptors . While direct biological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting neurological or metabolic disorders .

Properties

IUPAC Name

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-20-15-7-6-12(10-16(15)21-11)17(25)19-8-9-24-18(26)13-4-2-3-5-14(13)22-23-24/h2-7,10H,8-9H2,1H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGDOQDALAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate nitriles and hydrazines.

    Coupling Reactions: The final step involves coupling the benzimidazole core with the triazine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and triazine rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in the combination of the benzimidazole-carboxamide core, ethyl linker, and 4-oxo-triazin group. Key analogues include:

  • N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(hydroxyphenyl)-benzimidazole-carboxamides (): These derivatives replace the 4-oxo-triazin group with substituted phenyl rings (e.g., 4-methoxy-2-hydroxyphenyl) and incorporate piperazine-based side chains. Such modifications alter electronic properties and solubility .
  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzimidazole derivatives (): These feature pyrrolidine linkers and chlorophenyl groups, which may enhance lipophilicity and membrane permeability compared to the target compound’s ethyl-triazin linker .
  • 2-(4-(4-Chlorophenoxy)phenyl)-benzimidazole-6-carboxamide (): The chlorophenoxy group introduces steric bulk and electron-withdrawing effects, contrasting with the target’s planar 4-oxo-triazin system .

Physicochemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 405.39* Not reported Not available
Compound 8 () 501.24 246–248 Aromatic protons at 7.20–7.80, NH at 10.20
Compound 5ck () 403.43 Not reported Aromatic protons at 7.72–7.88, CH2 at 3.11–3.25
N-Benzyl-2-(butylamino)-carboxamide () 337.40 Not reported NH at 8.50–9.00, butyl CH2 at 1.40–1.60
2-(4-Chlorophenoxy)-benzimidazole () 369.80 Not reported Chlorophenyl protons at 7.30–7.60

*Calculated based on molecular formula.

The target compound’s lack of a bulky aromatic substituent (e.g., benzylpiperazine or chlorophenoxy) may improve solubility compared to and derivatives. However, the 4-oxo-triazin group could reduce lipophilicity relative to pyrrolidine- or butylamino-containing analogues .

Implications of Structural Differences

  • Electron-Deficient Triazin vs. Electron-Rich Phenyl Groups : The 4-oxo-triazin group may enhance binding to electron-rich targets (e.g., kinases) compared to hydroxyphenyl or methoxyphenyl substituents .
  • Ethyl Linker vs.

Biological Activity

The compound 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H16N6O2
  • Molecular Weight : 348.36 g/mol
  • CAS Number : 2034505-46-7

The structure features a benzimidazole core linked to a triazine moiety, which is known for its diverse biological activities. The unique combination of these components suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The oxobenzo[d][1,2,3]triazin moiety is particularly significant due to its structural similarity to known bioactive compounds, which may facilitate binding to target proteins and modulation of their activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of oxobenzo[d][1,2,3]triazine compounds can inhibit cancer cell proliferation. For example, compounds similar in structure have shown IC50 values in the micromolar range against various cancer cell lines .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, with findings indicating activity against specific microbial strains. For instance, related triazine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionCholinesterase inhibition

Case Study: Antitumor Activity

A study on related compounds demonstrated significant antitumor effects. For instance, one derivative exhibited an IC50 value of 5.2 µM against the MCF-7 breast cancer cell line. This suggests that the benzimidazole and triazine components may synergistically enhance anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar triazine derivatives. Results showed that certain compounds achieved a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus, indicating promising therapeutic potential in treating infections caused by resistant bacteria .

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